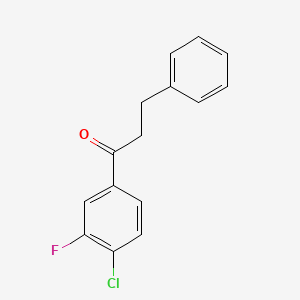

4'-Chloro-3'-fluoro-3-phenylpropiophenone

Description

Significance of Halogenated Ketones as Intermediates in Advanced Organic Synthesis

Halogenated ketones are highly valued as versatile intermediates in organic synthesis. The electron-withdrawing nature of halogens can activate adjacent carbon atoms, making them susceptible to nucleophilic attack. This property is fundamental to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Furthermore, the halogen atoms themselves can serve as reactive handles for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are pivotal in the synthesis of complex organic molecules, including many pharmaceuticals. The strategic placement of different halogens (e.g., chlorine and fluorine) on an aromatic ring offers differential reactivity, allowing for selective, stepwise transformations. Halogenation is a common strategy in medicinal chemistry to enhance the potency of drug candidates. nih.gov The introduction of halogens can improve pharmacological properties like lipophilicity and metabolic stability. nih.gov

Overview of 4'-Chloro-3'-fluoro-3-phenylpropiophenone within the Propiophenone (B1677668) Research Landscape

Propiophenone and its derivatives are significant precursors in the synthesis of various pharmaceuticals. wikipedia.org For instance, they are intermediates in the production of drugs like phenmetrazine, an appetite suppressant. wikipedia.org The core structure of propiophenone is a valuable scaffold in medicinal chemistry.

Chemical and Physical Properties of 4'-Chloro-3'-fluoro-3-phenylpropiophenone

| Property | Value |

| CAS Number | 898764-39-1 |

| Molecular Formula | C15H12ClFO |

| Molecular Weight | 262.71 g/mol |

| IUPAC Name | 1-(4-chloro-3-fluorophenyl)-3-phenylpropan-1-one |

Note: The data in this table is compiled from chemical supplier databases. Independent verification through peer-reviewed literature is recommended.

Detailed Research Findings

Specific, peer-reviewed research detailing the synthesis and reactivity of 4'-Chloro-3'-fluoro-3-phenylpropiophenone is limited. However, a plausible and widely used method for its synthesis would be the Friedel-Crafts acylation. This reaction is a cornerstone of organic chemistry for the formation of aryl ketones. libretexts.org

A likely synthetic approach would involve the reaction of 1-chloro-2-fluorobenzene (B165100) with 3-phenylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The electrophilic acylium ion, generated from 3-phenylpropanoyl chloride and the Lewis acid, would then attack the electron-rich aromatic ring of 1-chloro-2-fluorobenzene. The regioselectivity of this acylation would be directed by the existing chloro and fluoro substituents.

Due to the lack of specific experimental data in the literature, a detailed reaction mechanism and comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) for 4'-Chloro-3'-fluoro-3-phenylpropiophenone cannot be definitively provided at this time. However, the expected spectroscopic signatures can be predicted based on the analysis of similar halogenated propiophenone structures. For instance, the 1H NMR spectrum would likely show characteristic signals for the aromatic protons, with coupling patterns influenced by the chlorine and fluorine substituents, as well as triplets for the methylene (B1212753) protons of the propanone chain. The 13C NMR would show a distinctive signal for the carbonyl carbon, and the aromatic region would be further complicated by carbon-fluorine coupling. The mass spectrum would be expected to show a characteristic isotopic pattern for the presence of a chlorine atom.

The research landscape for halogenated ketones is vast, with numerous studies detailing their synthesis and application. For example, α-halogenation of ketones is a well-established transformation that introduces a halogen at the carbon adjacent to the carbonyl group, creating a highly reactive electrophilic site. researchgate.net While this is distinct from the aromatic halogenation in 4'-Chloro-3'-fluoro-3-phenylpropiophenone, it highlights the broad utility of halogenated ketones in synthesis.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWXTEBPLHAAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643982 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-39-1 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 4 Chloro 3 Fluoro 3 Phenylpropiophenone

Classical Approaches in Propiophenone (B1677668) and Halogenated Propiophenone Synthesis

Traditional methods for the synthesis of propiophenones and their halogenated analogs have long relied on robust and well-established reactions such as Friedel-Crafts acylation and the use of organometallic reagents. These techniques form the bedrock of aryl ketone synthesis.

Friedel-Crafts Acylation Strategies for Propiophenone Scaffolds

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct method for the introduction of an acyl group onto an aromatic ring. jove.combyjus.com In the context of synthesizing 4'-Chloro-3'-fluoro-3-phenylpropiophenone, this would involve the reaction of 1-chloro-2-fluorobenzene (B165100) with 3-phenylpropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comlibretexts.org

The mechanism commences with the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion. jove.comchemguide.co.uk This electrophile is then attacked by the electron-rich aromatic ring of 1-chloro-2-fluorobenzene. chemguide.co.uk The directing effects of the halogen substituents on the aromatic ring play a crucial role in the regioselectivity of this reaction. The chlorine and fluorine atoms are ortho-, para-directing; however, the steric hindrance from the fluorine at the 3'-position and the chlorine at the 4'-position would likely favor acylation at the position para to the fluorine and meta to the chlorine, leading to the desired product. Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the final ketone product. jove.com

A key advantage of Friedel-Crafts acylation is the use of readily available starting materials. nih.gov However, the reaction can be limited by the deactivating nature of the halogen substituents on the aromatic ring, which can necessitate harsher reaction conditions. libretexts.org

Table 1: Key Aspects of Friedel-Crafts Acylation for Propiophenone Synthesis

| Feature | Description |

| Electrophile | Acylium ion (R-C≡O⁺) |

| Aromatic Substrate | Activated or moderately deactivated aromatic rings |

| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) byjus.com |

| Key Intermediate | Arenium ion (Wheland intermediate) |

| Advantages | Direct C-C bond formation, use of accessible starting materials |

| Limitations | Potential for polysubstitution, catalyst deactivation, requires stoichiometric amounts of catalyst |

Application of Organometallic Reagents in Propiophenone Derivative Formation

Organometallic reagents, particularly Grignard and Reformatsky-type reagents, offer an alternative and versatile approach to the synthesis of propiophenone derivatives. acs.orgbyjus.com

Grignard Reactions: The synthesis of a propiophenone derivative via a Grignard reaction would typically involve the reaction of an appropriate organomagnesium halide with a nitrile or an acid chloride. acs.orglibretexts.org For the synthesis of 4'-Chloro-3'-fluoro-3-phenylpropiophenone, one could envision the reaction of a Grignard reagent derived from 1-chloro-2-fluorobenzene with 3-phenylpropionitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate which, upon acidic workup, yields the desired ketone. acs.org A crucial consideration in Grignard reactions is the need for anhydrous conditions, as the reagents are highly reactive towards protic solvents. acs.org

Reformatsky-type Reactions: The Reformatsky reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc metal. byjus.comadichemistry.com While classically used for the synthesis of β-hydroxy esters, modifications of this reaction can be employed to form ketones. wikipedia.orgnih.gov The organozinc reagents are generally less reactive than their Grignard counterparts, which can offer increased selectivity in certain cases. adichemistry.com The synthesis of propiophenone derivatives through a Reformatsky-type approach would involve the reaction of an organozinc reagent with a suitable electrophile, such as an acid chloride or a nitrile. wikipedia.org

Table 2: Comparison of Grignard and Reformatsky-type Reactions for Ketone Synthesis

| Feature | Grignard Reaction | Reformatsky-type Reaction |

| Metal | Magnesium | Zinc byjus.com |

| Organometallic Reagent | RMgX | RZnX |

| Reactivity | Highly reactive, sensitive to moisture and protic functional groups acs.org | Less reactive, more tolerant of certain functional groups adichemistry.com |

| Typical Electrophiles | Aldehydes, ketones, esters, nitriles, acid chlorides libretexts.org | Aldehydes, ketones, imines wikipedia.org |

| Key Advantage | Strong nucleophilicity for efficient C-C bond formation | Milder reaction conditions and higher chemoselectivity in some cases nih.gov |

Novel Synthetic Methodologies for Halogenated Propiophenones

Recent advancements in synthetic organic chemistry have introduced a range of innovative techniques for the synthesis of halogenated aryl ketones. These methods often offer improved efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Light-Mediated and Photochemical Synthetic Routes in Halogenated Aryl Ketone Synthesis

Photochemical methods, utilizing visible light as a clean and sustainable energy source, have emerged as powerful tools for organic synthesis. thieme-connect.comresearchgate.net In the context of halogenated aryl ketone synthesis, light-mediated reactions can facilitate the formation of radical intermediates that can participate in C-C bond-forming reactions. nih.govresearchgate.net

For instance, a photochemical approach could involve the generation of an acyl radical from a suitable precursor, which then reacts with a halogenated aromatic compound. organic-chemistry.org Alternatively, photoredox catalysis can be employed to generate aryl radicals from aryl halides, which can then be coupled with an appropriate acylating agent. researchgate.net These methods often proceed under mild conditions and exhibit high functional group tolerance. nih.gov The synthesis of α-haloketones from styrene (B11656) derivatives using a photochemical approach with a photocatalyst has been demonstrated, highlighting the potential of these methods for introducing halogen atoms into ketone structures. chemistryviews.org

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have revolutionized the formation of C-C bonds and have been adapted for the synthesis of aryl ketones. mdpi.comacs.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. mdpi.com For the synthesis of 4'-Chloro-3'-fluoro-3-phenylpropiophenone, a Suzuki-Miyaura coupling could be envisioned between 3-phenylpropionyl chloride and (4-chloro-3-fluorophenyl)boronic acid. nih.govacs.org This approach offers high functional group tolerance and generally proceeds with high yields. mdpi.com The use of acyl chlorides as electrophiles in Suzuki couplings is a well-established method for the synthesis of aryl ketones. mdpi.com

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org While not a direct route to propiophenone itself, variations of the Heck reaction can be utilized to construct the carbon skeleton, which can then be further functionalized. For example, a Heck reaction could be used to couple a halogenated benzene (B151609) derivative with an appropriate alkene, followed by oxidation to the ketone. researchgate.net The Mizoroki-Heck reaction of unstrained aryl ketones has also been reported as a method for C-C bond olefination. acs.org

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions for Aryl Ketone Synthesis

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantage |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Organohalide or acyl chloride mdpi.com | Palladium complex | High functional group tolerance, mild reaction conditions mdpi.com |

| Heck | Alkene | Organohalide | Palladium complex | Versatile for C-C bond formation, can be adapted for ketone synthesis organic-chemistry.org |

Enantioselective and Stereoselective Synthesis Approaches for Propiophenone Derivatives

The development of enantioselective and stereoselective methods for the synthesis of propiophenone derivatives is of significant interest, particularly for applications in medicinal chemistry where chirality can be crucial for biological activity. These approaches aim to control the three-dimensional arrangement of atoms in the final product.

While specific enantioselective syntheses of 4'-Chloro-3'-fluoro-3-phenylpropiophenone are not widely reported, general strategies for the asymmetric synthesis of ketones can be applied. These include the use of chiral catalysts or auxiliaries in reactions such as aldol (B89426) condensations, Michael additions, and metal-catalyzed cross-coupling reactions. mdpi.com For example, an asymmetric version of the Reformatsky reaction has been developed using chiral ligands to induce enantioselectivity. beilstein-journals.org Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of complex molecules containing ketone functionalities. mdpi.com These methods often rely on the formation of a chiral enamine or iminium ion intermediate to control the stereochemical outcome of the reaction.

Process Optimization and Scalability of 4'-Chloro-3'-fluoro-3-phenylpropiophenone Synthesis

The optimization and scaling of the synthesis of 4'-Chloro-3'-fluoro-3-phenylpropiophenone are centered on the efficiency and environmental impact of the Friedel-Crafts acylation reaction. Traditional methodologies often rely on stoichiometric amounts of Lewis acid catalysts, which present challenges in terms of waste management and catalyst recovery, hindering scalability. Modern approaches, therefore, seek to employ catalytic systems that are both highly efficient and recyclable, paving the way for more sustainable and economically viable large-scale production.

Influence of Catalyst Selection and Reaction Conditions on Yield and Purity

The yield and purity of 4'-Chloro-3'-fluoro-3-phenylpropiophenone are profoundly influenced by the choice of catalyst and the specific conditions under which the synthesis is performed.

Catalyst Selection: The traditional catalyst for Friedel-Crafts acylation is aluminum chloride (AlCl₃). wikipedia.org While effective, it must be used in stoichiometric or greater amounts because it forms a stable complex with the resulting aryl ketone product. wikipedia.orgorganic-chemistry.org This necessitates a hydrolytic workup to release the product, generating significant aqueous waste and preventing catalyst recycling.

Modern catalyst development has focused on overcoming these limitations. For halogenated and thus deactivated aromatic rings like 1-chloro-2-fluorobenzene, more robust catalytic systems are often required.

Reusable Solid Acids: Heterogeneous catalysts such as zeolites (e.g., Zeolite Y), and ion-exchange resins have emerged as recyclable alternatives. researchgate.net They offer simplified product purification and reduce environmental waste, making them suitable for scalable processes. researchgate.netnumberanalytics.com

Metal Triflates: Catalytic amounts of metal triflates, particularly those of rare earth elements like Lanthanum(III) triflate (La(OTf)₃) or Bismuth(III) triflate (Bi(OTf)₃), have proven highly effective for acylating deactivated arenes. researchgate.net Studies on the acylation of fluorobenzene (B45895) have shown that a composite catalyst system of trifluoromethanesulfonic acid (TfOH) and La(OTf)₃ can achieve high yields and exceptional selectivity for the para-isomer, which is the desired substitution pattern for 4'-Chloro-3'-fluoro-3-phenylpropiophenone. researchgate.netsioc-journal.cnepa.gov

Reaction Conditions: The parameters of the reaction environment are critical for maximizing yield and purity.

Temperature: The optimal temperature varies with the catalyst system. While traditional AlCl₃-mediated reactions may proceed at moderate temperatures (e.g., 20-90°C), more advanced catalytic systems might require higher temperatures to achieve a sufficient reaction rate, especially with deactivated substrates. google.com For instance, solvent-free acylation of fluorobenzene using a La(OTf)₃/TfOH system has been successfully performed at 140°C, achieving a yield of 87% and 99% para-selectivity. researchgate.netsioc-journal.cn

Solvent: The choice of solvent is a key consideration for both reaction efficiency and environmental impact. While chlorinated solvents like 1,2-dichlorobenzene (B45396) have been used, a significant trend exists towards solvent-free (neat) conditions. researchgate.netresearchgate.net Solvent-free reactions can enhance reaction rates and simplify product workup, contributing to a more efficient and scalable process. epa.gov

The following table summarizes the influence of different catalytic systems and conditions on the synthesis of aryl ketones, analogous to 4'-Chloro-3'-fluoro-3-phenylpropiophenone.

| Catalyst System | Typical Conditions | Impact on Yield | Impact on Purity/Selectivity | Scalability Considerations |

|---|---|---|---|---|

| AlCl₃ (Stoichiometric) | Dichloromethane or other chlorinated solvents; 20-80°C | Good to excellent, but product complexation can complicate isolation. | Generally good; the deactivated product prevents polyacylation. organic-chemistry.org | Poor; large waste streams from catalyst and workup; equipment corrosion. researchgate.net |

| Zeolite Y (Catalytic) | High temperature (e.g., 180°C); organic solvent or solvent-free. researchgate.net | Moderate to good, dependent on substrate activity and conditions. | High para-selectivity due to shape-selective nature of the catalyst. | Excellent; catalyst is reusable and easily separated by filtration. researchgate.net |

| La(OTf)₃ / TfOH (Catalytic) | Solvent-free; 140°C. researchgate.netsioc-journal.cn | Excellent (e.g., up to 87% for analogous reactions). epa.gov | Excellent (e.g., up to 99% para-selectivity for fluorobenzene). epa.gov | Good; requires small catalyst loading, but catalyst cost and recovery are factors. |

Strategies for Enhanced Synthetic Yields and Green Chemistry Considerations

Efforts to improve the synthesis of 4'-Chloro-3'-fluoro-3-phenylpropiophenone are increasingly guided by the principles of green chemistry, which aim to enhance efficiency while minimizing environmental impact.

Enhanced Synthetic Yields: Maximizing yield is directly tied to the optimization strategies discussed previously. The key is to select a catalytic system that provides high conversion rates and selectivity under practical conditions. For this specific target molecule, achieving high regioselectivity is crucial to avoid the formation of unwanted isomers. The use of catalysts like rare earth triflates, which have demonstrated near-perfect para-selectivity in the acylation of fluorobenzene, represents a primary strategy for ensuring a high yield of the correct 4'-chloro-3'-fluoro isomer. researchgate.netepa.gov

Green Chemistry Considerations: The application of green chemistry principles provides a framework for developing a truly optimized and scalable synthesis.

Catalyst Replacement: The foremost consideration is replacing stoichiometric Lewis acids like AlCl₃ with environmentally benign alternatives. Heterogeneous catalysts like zeolites or recyclable homogeneous catalysts like certain metal triflates are preferred as they can be recovered and reused, drastically reducing waste. numberanalytics.comresearchgate.net Zinc oxide (ZnO) has also been reported as a low-cost, eco-friendly, and reusable catalyst for Friedel-Crafts acylation under solvent-free conditions. researchgate.net

Solvent Minimization: Eliminating volatile organic solvents is a major goal. Conducting reactions under solvent-free conditions is the ideal approach. numberanalytics.com Where a solvent is necessary, greener alternatives such as ionic liquids or supercritical carbon dioxide are being explored to replace hazardous chlorinated solvents. researchgate.netbeilstein-journals.org

Alternative Reagents: Replacing traditional acyl chlorides with less corrosive acylating agents like carboxylic acid anhydrides is another green strategy. numberanalytics.com This substitution avoids the generation of corrosive hydrogen chloride (HCl) gas as a byproduct. acs.org Some methods even allow for the direct use of carboxylic acids, further improving the atom economy of the process. organic-chemistry.org

The table below contrasts a traditional approach with a greener, optimized approach for a generic Friedel-Crafts acylation applicable to the synthesis of 4'-Chloro-3'-fluoro-3-phenylpropiophenone.

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Catalytic & Reusable (e.g., Zeolite Y, La(OTf)₃, ZnO). numberanalytics.comresearchgate.net |

| Solvent | Chlorinated Solvents (e.g., 1,2-Dichlorobenzene). researchgate.net | Solvent-Free Conditions or Ionic Liquids. numberanalytics.combeilstein-journals.org |

| Acylating Agent | Acyl Chloride (e.g., 3-phenylpropionyl chloride) | Acid Anhydride or Carboxylic Acid. acs.org |

| Byproducts/Waste | Large volume of acidic aqueous waste; HCl gas. | Minimal waste; catalyst is recycled; less corrosive byproducts. |

| Energy Consumption | Often requires heating and energy for solvent recovery. | May require higher temperatures, but solvent-free nature can reduce overall energy use. |

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3 Fluoro 3 Phenylpropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR spectra offer fundamental insights into the molecular structure by identifying the types and numbers of different nuclei.

¹H NMR Spectroscopy : The proton (¹H) NMR spectrum is used to determine the number and types of hydrogen atoms present in a molecule. For 4'-Chloro-3'-fluoro-3-phenylpropiophenone, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the propiophenone (B1677668) backbone. The two methylene (B1212753) (-CH₂-) groups in the aliphatic chain are predicted to appear as two distinct triplets due to coupling with each other. The protons on the unsubstituted phenyl ring would likely appear as a multiplet in the aromatic region. The three protons on the 4-chloro-3-fluorophenyl ring would exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy : The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The structure of 4'-Chloro-3'-fluoro-3-phenylpropiophenone contains 15 carbon atoms, which are expected to produce distinct signals. Key diagnostic peaks include the carbonyl carbon signal, typically found significantly downfield (around 195 ppm), and the signals for the twelve aromatic carbons. The two aliphatic carbons of the ethyl chain will appear in the upfield region of the spectrum. The carbon atoms bonded to the electronegative chlorine and fluorine atoms will show characteristic shifts.

¹⁹F NMR Spectroscopy : Given the presence of a single fluorine atom, the fluorine-19 (¹⁹F) NMR spectrum is expected to show one primary signal. nih.gov The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. core.ac.ukbiophysics.org This signal would likely be a multiplet due to coupling with adjacent aromatic protons, providing further confirmation of its position on the phenyl ring. nih.gov The wide chemical shift range and high sensitivity of ¹⁹F NMR make it a powerful tool for confirming the presence and location of fluorine in a molecule. biophysics.orgd-nb.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4'-Chloro-3'-fluoro-3-phenylpropiophenone

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carbonyl (C=O) | - | ~195 | Characteristic downfield shift for a ketone. |

| -CH₂- (adjacent to C=O) | ~3.3 (triplet) | ~38 | Deshielded by the adjacent carbonyl group. |

| -CH₂- (adjacent to Phenyl) | ~3.1 (triplet) | ~30 | Coupled to the other methylene group. |

| Phenyl Ring (unsubstituted) | ~7.2-7.4 (multiplet) | ~126-141 | Complex pattern for 5 protons. |

| 4-Chloro-3-fluorophenyl Ring | ~7.6-8.0 (multiplets) | ~115-160 | Shifts and splitting influenced by Cl and F substituents. |

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For 4'-Chloro-3'-fluoro-3-phenylpropiophenone, a COSY spectrum would show a clear correlation between the two methylene groups, confirming the -CH₂-CH₂- linkage. It would also reveal the coupling relationships between the protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.edu This technique would be used to definitively assign the ¹H and ¹³C signals for each CH and CH₂ group in the molecule, such as linking the proton signals of the aliphatic chain to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds. youtube.comsdsu.edu This is a powerful tool for connecting different fragments of the molecule. For instance, it would show correlations from the methylene protons adjacent to the carbonyl group to the carbonyl carbon itself, as well as to the quaternary carbon of the 4-chloro-3-fluorophenyl ring. This confirms the connection of the aliphatic chain to the substituted aromatic ring and the carbonyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. nih.gov The FT-IR spectrum of 4'-Chloro-3'-fluoro-3-phenylpropiophenone is expected to show several characteristic absorption bands. nih.gov

Table 2: Predicted FT-IR Absorption Bands for 4'-Chloro-3'-fluoro-3-phenylpropiophenone

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Ketone C=O Stretch | ~1690 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch | 1250-1000 | Strong |

| C-Cl Stretch | 800-600 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that involves scattering of monochromatic light from a laser source. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 4'-Chloro-3'-fluoro-3-phenylpropiophenone would be expected to show strong signals for the aromatic ring breathing modes and the C=C stretching vibrations. researchgate.net The carbonyl (C=O) stretch would also be visible. The C-F and C-Cl bonds would produce characteristic signals that can aid in structural confirmation. nih.gov

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. chemicalbook.comsigmaaldrich.com

For 4'-Chloro-3'-fluoro-3-phenylpropiophenone (C₁₅H₁₂ClFO), the molecular ion peak (M⁺) would be observed in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak is expected, confirming the presence of a single chlorine atom. miamioh.edu

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula from the precise mass of the molecular ion.

The fragmentation pattern provides a map of the molecule's structure. Key fragmentations would likely involve cleavage adjacent to the carbonyl group (α-cleavage), a common pathway for ketones. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for 4'-Chloro-3'-fluoro-3-phenylpropiophenone

| Fragment Ion (m/z) | Proposed Structure/Loss | Notes |

|---|---|---|

| 262/264 | [C₁₅H₁₂ClFO]⁺ | Molecular ion (M⁺) and M+2 peaks. |

| 157/159 | [COC₆H₃ClF]⁺ | Result of α-cleavage, loss of a benzyl (B1604629) radical. |

| 105 | [C₆H₅CH₂CH₂]⁺ | Result of α-cleavage, loss of the chlorofluorobenzoyl radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). While specific experimental HRMS data for 4'-Chloro-3'-fluoro-3-phenylpropiophenone is not widely available in the reviewed literature, the theoretical data can be calculated to guide future analysis.

For 4'-Chloro-3'-fluoro-3-phenylpropiophenone, with a chemical formula of C₁₅H₁₂ClFO, the expected monoisotopic mass can be calculated with high precision. This theoretical value serves as a benchmark for experimental measurements, where a deviation of less than 5 parts per million (ppm) is typically required to confirm the elemental composition.

Table 1: Theoretical HRMS Data for 4'-Chloro-3'-fluoro-3-phenylpropiophenone (C₁₅H₁₂ClFO)

| Ion Species | Theoretical m/z |

|---|---|

| [M+H]⁺ | 263.0633 |

| [M+Na]⁺ | 285.0453 |

In a typical HRMS experiment, the compound would be introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting mass spectrum would be analyzed for the presence of the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The high resolving power of instruments such as Orbitrap or Time-of-Flight (TOF) analyzers allows for the differentiation of ions with very similar masses, providing a high degree of confidence in the assigned molecular formula.

X-ray Diffraction Studies for Solid-State Structure Determination and Crystalline Forms

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides the most precise and unambiguous determination of the three-dimensional structure of a molecule in its crystalline form. To date, the specific single crystal structure of 4'-Chloro-3'-fluoro-3-phenylpropiophenone has not been reported in publicly accessible crystallographic databases.

However, if a suitable single crystal of the compound were to be grown, SCXRD analysis would yield a wealth of structural information. The process involves mounting a single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure.

From this data, the following parameters for 4'-Chloro-3'-fluoro-3-phenylpropiophenone could be determined:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Space Group: The symmetry elements present in the crystal structure.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, providing confirmation of the molecular connectivity.

Torsional Angles: The dihedral angles that define the conformation of the molecule.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds or halogen bonds, which govern the crystal packing.

This detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a biological or material context.

X-ray Powder Diffraction (XRPD) for Polymorphism and Crystallinity

X-ray Powder Diffraction (XRPD) is a versatile technique used to analyze the crystalline nature of a solid sample and to identify different crystalline forms, known as polymorphs. As with SCXRD, specific experimental XRPD data for 4'-Chloro-3'-fluoro-3-phenylpropiophenone is not available in the current literature.

The XRPD technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram is a characteristic fingerprint of the crystalline phases present in the sample.

Should different crystalline forms of 4'-Chloro-3'-fluoro-3-phenylpropiophenone exist, XRPD would be a primary tool for their identification and characterization. Each polymorph would produce a unique diffraction pattern, allowing for their differentiation.

Table 2: Potential Applications of XRPD for 4'-Chloro-3'-fluoro-3-phenylpropiophenone

| Analysis Type | Information Gained |

|---|---|

| Phase Identification | Comparison of the experimental XRPD pattern to a database or a simulated pattern from single crystal data to confirm the identity of the crystalline phase. |

| Polymorph Screening | Identification of different crystalline forms by analyzing samples prepared under various crystallization conditions. |

| Crystallinity Assessment | Determination of the degree of crystallinity in a sample by analyzing the ratio of the sharp Bragg peaks to the broad amorphous halo. |

| Quality Control | Ensuring batch-to-batch consistency of the crystalline form in a manufacturing process. |

The study of polymorphism is of critical importance, particularly in the pharmaceutical industry, as different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability, which can impact its performance and bioavailability.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Fluoro 3 Phenylpropiophenone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules. These studies can predict geometries, vibrational frequencies, and electronic distributions, offering a window into the molecule's stability and reactivity. For related halogenated aromatic ketones, DFT has been successfully used to understand how substituents influence the electronic environment. However, no specific DFT studies on 4'-Chloro-3'-fluoro-3-phenylpropiophenone are currently present in the scientific literature.

Ab Initio Methods in Predicting Molecular Behavior

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. These calculations are computationally intensive but can offer precise predictions of molecular properties. While the literature contains examples of ab initio studies on various organic molecules, including those with halogen substituents, such a detailed investigation has not been reported for 4'-Chloro-3'-fluoro-3-phenylpropiophenone.

Molecular Modeling and Simulation

Molecular modeling and simulation are essential for understanding the three-dimensional structure and dynamic behavior of molecules.

Conformation Analysis and Conformational Landscapes

The biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape or conformation. Conformation analysis helps in identifying the stable arrangements of atoms in a molecule and the energy barriers between them. For flexible molecules like 4'-Chloro-3'-fluoro-3-phenylpropiophenone, which has several rotatable bonds, understanding its conformational landscape is crucial. Nevertheless, dedicated studies on the conformational preferences of this compound are absent from the literature.

Intermolecular Interactions and Crystal Packing Prediction

The way molecules interact with each other governs their macroscopic properties, such as melting point, solubility, and crystal structure. Computational methods can predict these intermolecular interactions and how molecules will arrange themselves in a crystal lattice. Such predictions are vital in materials science and drug development. To date, no studies have been published that predict or analyze the crystal packing of 4'-Chloro-3'-fluoro-3-phenylpropiophenone.

Theoretical Studies on Reactivity and Selectivity

Computational chemistry can also predict how a molecule will behave in a chemical reaction, identifying reactive sites and predicting the outcome of different reaction pathways. These theoretical studies on reactivity and selectivity are invaluable for designing new synthetic routes and understanding reaction mechanisms. For 4'-Chloro-3'-fluoro-3-phenylpropiophenone, the influence of the chloro and fluoro substituents on the reactivity of the propiophenone (B1677668) backbone is an area ripe for theoretical investigation, yet no such studies have been reported.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with others. pku.edu.cn

For 4'-Chloro-3'-fluoro-3-phenylpropiophenone, the HOMO would likely be distributed across the phenyl rings and the carbonyl group, which are electron-rich areas. The LUMO, conversely, would be centered on areas that can accept electron density, such as the carbonyl carbon. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical stability and reactivity. worldscientific.com A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, implying higher reactivity.

The substituents on the phenyl rings—specifically the chloro and fluoro groups—are electron-withdrawing and significantly influence the energy of the frontier orbitals. They can lower the energy of both the HOMO and LUMO, affecting the molecule's electrophilicity and nucleophilicity. rsc.orgresearchgate.net Computational studies on similar aromatic ketones demonstrate that halogen substitution patterns are a key tool for tuning these electronic properties. mdpi.com

Theoretical calculations for related propiophenone derivatives allow for the estimation of these values. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is key to understanding reaction mechanisms. pku.edu.cn

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Propiophenone Skeleton (Illustrative Data) Note: These values are illustrative, based on typical DFT calculations for structurally similar compounds, and are not specific experimental or calculated values for 4'-Chloro-3'-fluoro-3-phenylpropiophenone.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a compound with its reactivity or other physicochemical properties. nih.gov These models rely on calculating a set of molecular descriptors that quantify various aspects of a molecule's topology, geometry, and electronic distribution.

For 4'-Chloro-3'-fluoro-3-phenylpropiophenone, a QSRR study would involve calculating descriptors such as:

Electronic Descriptors: Dipole moment, partial atomic charges, and HOMO/LUMO energies. These describe the electronic nature of the molecule.

Topological Descriptors: Molecular weight, connectivity indices, and shape indices. These relate to the molecule's size and branching.

Quantum Chemical Descriptors: Electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters, derived from FMO energies, provide a quantitative measure of reactivity. mdpi.com

By developing a mathematical relationship between these descriptors and an observed property (like reaction rate), QSRR models can predict the reactivity of new or untested compounds. For a series of substituted propiophenones, a QSRR model could predict how different halogen substitutions would alter a specific reaction outcome. While specific QSRR models for 4'-Chloro-3'-fluoro-3-phenylpropiophenone are not published, models for related compounds show strong correlations between electronic descriptors and properties like chromatographic retention times, which are linked to molecular interactions and reactivity. nih.gov

Table 2: Key Quantum Chemical Descriptors in QSRR (Illustrative Values) Note: These values are representative examples for a molecule of this class and are not specific calculated results for 4'-Chloro-3'-fluoro-3-phenylpropiophenone.

| Descriptor | Formula | Illustrative Value | Significance in Reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 eV | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | χ² / (2η) | 3.25 eV | Index of electrophilic character. |

Prediction of Reaction Pathways and Transition States

A primary goal of computational chemistry is to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. arxiv.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. ucsb.edu

For 4'-Chloro-3'-fluoro-3-phenylpropiophenone, computational methods like DFT can be used to model potential reactions, such as nucleophilic addition to the carbonyl group or reactions at the aromatic rings. The process involves:

Geometry Optimization: Calculating the lowest-energy structures for reactants, products, and any intermediates.

Transition State Search: Locating the transition state structure connecting reactants to products. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often used. ucsb.edu

Frequency Calculation: Verifying the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. rowansci.com

By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This allows chemists to predict reaction feasibility, rates, and mechanisms without performing the experiment. researchgate.net For instance, DFT calculations on the aldol-Tishchenko reaction of propiophenone derivatives have successfully elucidated the mechanism and stereoselectivity by identifying the lowest-energy transition state structures. researchgate.net Such an approach could be applied to predict how the chloro and fluoro substituents in 4'-Chloro-3'-fluoro-3-phenylpropiophenone would influence the energy barriers and stereochemical outcomes of its reactions.

Role of 4 Chloro 3 Fluoro 3 Phenylpropiophenone As a Strategic Intermediate in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Frameworks

While direct, extensive research detailing the use of 4'-Chloro-3'-fluoro-3-phenylpropiophenone in the synthesis of complex organic frameworks is not widely published, its structural analogue, 4'-Chloro-3'-fluoroacetophenone, serves as a crucial intermediate in the production of various bioactive molecules. chemimpex.com The propiophenone (B1677668) backbone, in general, is a key structural motif in a variety of synthetic transformations. For instance, propiophenones can be utilized in cyclization reactions to form heterocyclic structures, which are fundamental components of many complex organic frameworks.

The presence of both chloro and fluoro substituents on the aromatic ring of 4'-Chloro-3'-fluoro-3-phenylpropiophenone offers multiple reaction sites for further chemical modifications. These halogen atoms can be targeted in cross-coupling reactions or nucleophilic aromatic substitution reactions to build more elaborate molecular scaffolds. The ketone functional group also provides a handle for a wide range of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions, further expanding its utility as a versatile building block.

Applications in Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. While specific LSF protocols directly employing 4'-Chloro-3'-fluoro-3-phenylpropiophenone are not extensively documented, the principles of LSF can be applied to this molecule. The chloro and fluoro substituents on the phenyl ring are particularly amenable to late-stage modifications. For example, the carbon-chlorine bond can be targeted for various palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or heteroaryl groups.

A recent study reported the synthesis of α-(perfluoroalkylsulfonyl)propiophenones as reagents for the light-mediated perfluoroalkylation of aromatics, highlighting the utility of the propiophenone scaffold in developing novel functionalization reagents. d-nb.infonih.gov This suggests that derivatives of 4'-Chloro-3'-fluoro-3-phenylpropiophenone could be designed to act as reagents for introducing specific functionalities into other molecules in a late-stage fashion. The inherent reactivity of the propiophenone core, combined with the specific electronic effects of the chloro and fluoro groups, could be harnessed to develop novel LSF methodologies.

Precursor Chemistry for Specialty Chemicals and Materials

The unique combination of functional groups in 4'-Chloro-3'-fluoro-3-phenylpropiophenone makes it a promising precursor for the synthesis of specialty chemicals and functional materials. Halogenated organic compounds are known to be important precursors for polymers and other materials with desirable properties such as flame retardancy and specific electronic characteristics.

The related compound, 4'-Chloro-3'-fluoroacetophenone, is utilized in the synthesis of dyes and pigments, contributing to advancements in materials science. chemimpex.com It is plausible that 4'-Chloro-3'-fluoro-3-phenylpropiophenone could find similar applications. The propiophenone structure could be incorporated into polymer backbones or used as a starting material for the synthesis of monomers for polymerization reactions. The presence of the halogen atoms could enhance the thermal stability or introduce specific optical or electronic properties to the resulting materials. Further research into the reactivity of this compound could unveil its potential in creating novel functional materials with tailored properties.

Analytical Method Development and Quality Control for 4 Chloro 3 Fluoro 3 Phenylpropiophenone in Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are central to the quality control of chemical compounds, offering high-resolution separation of the main component from any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile organic compounds like 4'-Chloro-3'-fluoro-3-phenylpropiophenone. A reversed-phase HPLC (RP-HPLC) method is typically developed to separate the compound from its synthetic precursors, by-products, and degradation products. mdpi.comnih.gov The method development process involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity. mdpi.com

A typical RP-HPLC method would utilize a C18 column, which provides excellent retention and separation for moderately polar to nonpolar compounds. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol, run in an isocratic or gradient mode to ensure the elution of all components within a reasonable time frame. mdpi.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by a UV-scan. Method validation is conducted according to established guidelines to ensure linearity, precision, accuracy, and robustness. nih.govresearchgate.net

Table 1: Example HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector | UV at 254 nm |

| Run Time | 15 minutes |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While 4'-Chloro-3'-fluoro-3-phenylpropiophenone itself may have limited volatility, GC analysis can be employed for the detection of volatile impurities, such as residual solvents from the synthesis process. Furthermore, GC can be used for the analysis of the compound following derivatization to increase its volatility and thermal stability. researchgate.net

Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the molecule. researchgate.net The resulting derivative can then be analyzed on a low-to-mid polarity capillary column, such as a DB-5ms or DB-17ms. researchgate.net A temperature-programmed oven is used to separate components based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification of the separated components. nih.gov

Table 2: Illustrative GC Method Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 40-500 m/z |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of compounds that contain chromophores. The aromatic rings and the carbonyl group in 4'-Chloro-3'-fluoro-3-phenylpropiophenone constitute a chromophoric system that absorbs UV radiation, making this technique suitable for its quantification.

The method involves dissolving a precisely weighed amount of the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile, and measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This linear relationship allows for the determination of the concentration of unknown samples. mdpi.com

Table 3: Example Data for UV-Vis Spectrophotometric Quantification

| Concentration (µg/mL) | Absorbance at λmax (e.g., 254 nm) |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.761 |

| Correlation Coefficient (R²) | > 0.999 |

Development of Reference Standards and Impurity Profiling for Research Applications

A well-characterized reference standard is essential for the accurate identification and quantification of a research compound. usp.org The primary reference standard for 4'-Chloro-3'-fluoro-3-phenylpropiophenone would be a batch of the highest possible purity, extensively characterized by multiple analytical techniques (e.g., HPLC, NMR, MS, elemental analysis) to confirm its structure and establish its purity value.

Impurity profiling is the process of identifying and quantifying all potential impurities present in a sample. nih.govpageplace.de For 4'-Chloro-3'-fluoro-3-phenylpropiophenone, impurities can originate from the starting materials, intermediates, or by-products of the synthetic route. Potential impurities might include regioisomers (e.g., compounds with different substitution patterns on the aromatic rings), unreacted starting materials, or products from side reactions. longdom.org Techniques like HPLC-MS and GC-MS are invaluable for separating and identifying the chemical structures of these impurities. nih.gov Understanding the impurity profile is crucial for interpreting research data and ensuring the quality of the compound.

Thermogravimetric Analysis (TGA) for Thermal Stability and Purity Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is highly useful for determining the thermal stability of 4'-Chloro-3'-fluoro-3-phenylpropiophenone. A TGA thermogram plots mass percentage against temperature. The onset temperature of mass loss indicates the beginning of decomposition, providing a measure of the compound's thermal stability. mdpi.com

TGA can also serve as a method for purity assessment. The presence of volatile impurities, such as residual solvents or water, will be evident as an initial mass loss at temperatures below the decomposition point of the main compound. The percentage of mass lost in this initial step can be quantified to determine the level of volatile impurities. A pure, dry, and non-solvated sample would be expected to show a single, sharp decomposition step.

Table 4: Representative TGA Data for 4'-Chloro-3'-fluoro-3-phenylpropiophenone

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 30 - 150 | ~0.5% | Loss of residual volatile solvent (e.g., ethyl acetate) |

| 150 - 280 | < 0.1% | Stable region |

Q & A

Q. What are the recommended synthetic routes for 4'-Chloro-3'-fluoro-3-phenylpropiophenone, and what intermediates are critical for yield optimization?

Methodological Answer: The synthesis of halogenated propiophenones typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, 4'-chloro-3'-nitroacetophenone (a structural analog) is synthesized via nitration and chlorination of acetophenone derivatives . For 4'-Chloro-3'-fluoro-3-phenylpropiophenone, a plausible route involves:

Fluorination : Introduce fluorine at the 3'-position using a fluorinating agent (e.g., Selectfluor®) on a pre-chlorinated precursor.

Acylation : Employ propiophenone formation via Friedel-Crafts reaction with propionyl chloride in the presence of a Lewis acid (e.g., AlCl₃).

Purification : Column chromatography or recrystallization to isolate the product.

Key Intermediates :

Q. How should researchers characterize the purity and structural identity of 4'-Chloro-3'-fluoro-3-phenylpropiophenone?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chloro/fluoro groups; carbonyl carbon at ~200 ppm) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Retention time comparison with standards is critical .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 266.05 for C₁₅H₁₁ClFO⁺) .

- Melting Point : Compare observed values (e.g., 61–63°C for related compounds) with literature to detect impurities .

Q. What safety precautions are essential when handling 4'-Chloro-3'-fluoro-3-phenylpropiophenone in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and N95 masks to avoid inhalation of fine powders. Use chemical goggles for eye protection .

- Ventilation : Conduct reactions in a fume hood due to potential release of volatile halogenated byproducts.

- Storage : Store at –20°C in airtight containers to prevent degradation; label with hazard warnings (e.g., "Irritant") .

- Waste Disposal : Collect halogenated waste separately and treat with neutralizing agents (e.g., sodium bicarbonate) before disposal by certified facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for 4'-Chloro-3'-fluoro-3-phenylpropiophenone across solvents?

Methodological Answer: Conflicting solubility data often arise from impurities or solvent polarity variations. To standardize measurements:

Purify the Compound : Recrystallize from ethanol/water (70:30 v/v) to ≥99% purity .

Solvent Screening : Test solubility in graded solvents (e.g., DMSO, DCM, THF) using UV-Vis spectroscopy at 25°C.

Quantitative Analysis : Use gravimetric methods (e.g., saturate 1 mL solvent, filter, and evaporate to measure dissolved mass).

Example Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 45.2 ± 2.1 |

| Ethanol | 12.8 ± 1.5 |

| Hexane | <0.1 |

| Note: Polar aprotic solvents (DMSO) enhance solubility due to dipole interactions with halogen groups . |

Q. What mechanistic insights explain the formation of dihalogenated byproducts during synthesis, and how can they be suppressed?

Methodological Answer: Dihalogenation occurs due to residual halogenating agents or excessive reaction times. Key strategies:

- Kinetic Control : Limit reaction time (e.g., 4 hours for fluorination) to prevent over-halogenation.

- Catalyst Optimization : Use milder Lewis acids (e.g., FeCl₃ instead of AlCl₃) to reduce electrophilic substitution at unintended positions .

- Byproduct Analysis : Monitor via GC-MS or TLC; if dihalogenated peaks persist, introduce steric hindrance (e.g., bulky directing groups) during synthesis .

Q. How can computational methods predict the reactivity of 4'-Chloro-3'-fluoro-3-phenylpropiophenone in further functionalization reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to model electrophilic aromatic substitution (EAS) sites. Fluorine’s electron-withdrawing effect directs EAS to the para position of the chloro group .

- Hammett Constants : Apply σₚ values (Cl: +0.23, F: +0.43) to predict substituent effects on reaction rates.

- MD Simulations : Simulate solvent interactions to optimize reaction conditions (e.g., THF stabilizes transition states better than DCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.